molecular formula C7H13ClN2O2 B1377845 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride CAS No. 1375471-37-6

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B1377845
CAS No.: 1375471-37-6
M. Wt: 192.64 g/mol
InChI Key: ZTRKROAEKACIMF-UHFFFAOYSA-N
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Description

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with the molecular formula C7H12N2O2·HCl It is a derivative of pyrrolidine-2,5-dione, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride typically involves the following steps:

    Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and ammonia or an amine.

    Introduction of Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Isopropyl Substitution: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

    Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, and hydrolysis can yield carboxylic acids and amines.

Scientific Research Applications

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives, including their interactions with enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology research to study the mechanisms of action of bioactive molecules.

    Industrial Applications: It is used in the development of new materials and chemical processes, particularly those involving nitrogen-containing heterocycles.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: The parent compound, which lacks the amino and isopropyl substituents.

    3-Amino-2,5-pyrrolidinedione: A similar compound with an amino group but without the isopropyl substituent.

    1-Isopropyl-2,5-pyrrolidinedione: A compound with an isopropyl group but without the amino substituent.

Uniqueness

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride is unique due to the presence of both the amino and isopropyl substituents on the pyrrolidine-2,5-dione core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-amino-1-propan-2-ylpyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-4(2)9-6(10)3-5(8)7(9)11;/h4-5H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRKROAEKACIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride
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3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride
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3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride
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3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride
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3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride

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